REACTION_CXSMILES
|
[C:1](N1C=CN=C1)(N1C=CN=C1)=[O:2].[Br:13][C:14]1[CH:15]=[C:16]([NH2:21])[C:17]([NH2:20])=[CH:18][CH:19]=1>CN(C=O)C>[Br:13][C:14]1[CH:19]=[CH:18][C:17]2[NH:20][C:1](=[O:2])[NH:21][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 5 hours at 80° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then the reaction mixture is poured onto water
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
The precipitate is washed three times with water
|
Type
|
CUSTOM
|
Details
|
dried in the circulating air dryer at 60° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(NC(N2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |